molecular formula C11H12O5 B13123648 3-Ethoxycarbonyl-5-methoxybenzoic acid CAS No. 367519-85-5

3-Ethoxycarbonyl-5-methoxybenzoic acid

Katalognummer: B13123648
CAS-Nummer: 367519-85-5
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: SXGORICKDFCMDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxycarbonyl-5-methoxybenzoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group at the third position and a methoxy group at the fifth position on a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxycarbonyl-5-methoxybenzoic acid typically involves the esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by methoxylation at the fifth position. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as catalysts and heating under reflux to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethoxycarbonyl-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-Ethoxycarbonyl-5-hydroxybenzoic acid.

    Reduction: 3-Ethoxycarbonyl-5-methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethoxycarbonyl-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 3-ethoxycarbonyl-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

    3-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    3-Ethoxycarbonylbenzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    5-Methoxybenzoic acid: Lacks the ethoxycarbonyl group, limiting its use in esterification reactions.

Uniqueness: 3-Ethoxycarbonyl-5-methoxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

367519-85-5

Molekularformel

C11H12O5

Molekulargewicht

224.21 g/mol

IUPAC-Name

3-ethoxycarbonyl-5-methoxybenzoic acid

InChI

InChI=1S/C11H12O5/c1-3-16-11(14)8-4-7(10(12)13)5-9(6-8)15-2/h4-6H,3H2,1-2H3,(H,12,13)

InChI-Schlüssel

SXGORICKDFCMDY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.